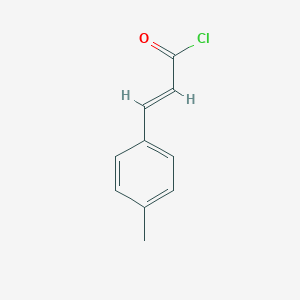

(2E)-3-(4-Methylphenyl)acryloyl chloride

Description

Structural Context of (2E)-3-(4-Methylphenyl)acryloyl chloride within Cinnamoyl Derivatives

This compound belongs to the family of cinnamoyl derivatives. The parent compound, cinnamoyl chloride, has the chemical structure of a phenyl group attached to an acryloyl chloride backbone. guidechem.comnordmann.global this compound is a specific derivative where a methyl group is substituted at the para- (4-) position of the phenyl ring. The "(2E)" designation in its name indicates the stereochemistry of the double bond, signifying a trans configuration of the substituents.

This structural modification, the addition of a methyl group to the phenyl ring, influences the electronic properties and reactivity of the molecule compared to the unsubstituted cinnamoyl chloride. This specific substitution pattern is often explored in the synthesis of complex molecules where fine-tuning of steric and electronic effects is necessary.

| Compound Properties | |

| IUPAC Name | (2E)-3-(4-methylphenyl)prop-2-enoyl chloride |

| Molecular Formula | C10H9ClO |

| Molecular Weight | 180.64 g/mol |

| CAS Number | 13565-07-6 |

| Synonyms | p-methylcinnamoyl chloride, 3-p-Tolyl-acryloyl chloride |

Significance of Acyl Halides as Activated Carboxylic Acid Derivatives in Synthetic Chemistry

Carboxylic acid derivatives are a cornerstone of organic synthesis, and their reactivity varies significantly. msu.edu Within this class, acyl halides (including acyl chlorides) are the most reactive. libretexts.orgpressbooks.pub This high reactivity means they can be readily converted into other, less reactive carboxylic acid derivatives such as anhydrides, esters, and amides. pressbooks.pubyoutube.com Consequently, acyl halides are often the preferred starting materials for synthesizing these compounds. pressbooks.pub

The reactivity of acyl halides is attributed to the halogen atom being an excellent leaving group, a consequence of the stability of the resulting halide anion. youtube.com The inductive electron withdrawal by the halogen also increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.orgmsu.edu Reactions involving acyl chlorides, such as hydrolysis, alcoholysis, and aminolysis, are often rapid and exothermic, proceeding through a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com This two-stage process involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion to yield the final product. libretexts.orgyoutube.com

Scope and Research Focus on this compound

Research involving this compound primarily utilizes it as an intermediate in the synthesis of more complex molecules. Its structural features—a reactive acyl chloride group, a conjugated double bond, and a substituted phenyl ring—make it a valuable precursor for creating diverse chemical structures.

While specific research exclusively on this compound is specialized, the focus can be inferred from studies on closely related cinnamoyl derivatives. For instance, the 4-bromo substituted analog is used in Friedel-Crafts acylations and nucleophilic substitutions to synthesize complex acetamide derivatives. Similarly, the 4-methylphenyl variant has been employed in the synthesis of chromene-carbonitrile derivatives that exhibit antimicrobial activity. This suggests that a significant research focus for this compound lies in medicinal chemistry and the development of new biologically active compounds. Furthermore, its role as a building block extends to materials science, where related compounds are used to create polymers with specific properties.

| Interactive Data Table: Compound Information | |

| Chemical Name | This compound |

| CAS Number | 13565-07-6 |

| Molecular Formula | C10H9ClO |

| Molecular Weight | 180.63 g/mol |

| Physical Form | Solid, semi-solid, or liquid |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature, under inert atmosphere |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGVABDJPRRAQI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255410 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-07-6 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2e 3 4 Methylphenyl Acryloyl Chloride

Preparation from (2E)-3-(4-Methylphenyl)acrylic Acid Precursors

The conversion of (2E)-3-(4-Methylphenyl)acrylic acid to its acyl chloride derivative involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl). This transformation is typically accomplished using inorganic acid chlorides.

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction's primary advantage lies in the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired product. masterorganicchemistry.comlibretexts.org

A documented method for the synthesis of (2E)-3-(4-Methylphenyl)acryloyl chloride involves treating (2E)-3-(4-Methylphenyl)acrylic acid with thionyl chloride. In a typical procedure, the carboxylic acid is mixed with a solvent such as methylene (B1212753) chloride, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux to drive the reaction to completion. prepchem.com For the closely related trans-cinnamic acid, a 1.5 molar equivalent of thionyl chloride is used, and the mixture is heated first to 50 °C and then for two hours at 80 °C to ensure complete conversion. oc-praktikum.de After the reaction period, the excess thionyl chloride is typically removed by distillation under reduced pressure. oc-praktikum.de

The general reaction is as follows: C₁₀H₁₀O₂ + SOCl₂ → C₁₀H₉ClO + SO₂ + HCl

Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis This interactive table summarizes typical conditions for the synthesis of acryloyl chlorides using thionyl chloride, based on procedures for p-methylcinnamic acid and the analogous cinnamic acid.

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | (2E)-3-(4-Methylphenyl)acrylic acid | prepchem.com |

| Reagent | Thionyl chloride (SOCl₂) | prepchem.comoc-praktikum.de |

| Molar Ratio | ~1.2 equivalents of SOCl₂ | prepchem.com |

| Solvent | Methylene chloride | prepchem.com |

| Temperature | Reflux | prepchem.com |

| Reaction Time | Not specified, but typically several hours | researchgate.net |

| Work-up | Removal of excess SOCl₂ and solvent | oc-praktikum.de |

Oxalyl Chloride-Mediated Chlorination

Oxalyl chloride ((COCl)₂) serves as an alternative and often superior reagent for the preparation of acyl chlorides. It is known for being a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with oxalyl chloride can often be conducted under less harsh conditions, which is advantageous for substrates that may be sensitive to the higher temperatures or stronger acidity associated with thionyl chloride reactions. chemicalbook.com

The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates straightforward product isolation. wikipedia.org A significant advantage of using oxalyl chloride is that reactions can often proceed at or below room temperature, minimizing the risk of side reactions. chemicalbook.com The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF), which reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating agent. wikipedia.org This catalytic approach allows for high conversion rates under mild conditions.

While a specific protocol for this compound using oxalyl chloride is not detailed in readily available literature, the general procedure involves dissolving the carboxylic acid in an inert solvent (like dichloromethane), adding a catalytic amount of DMF, followed by the slow addition of oxalyl chloride at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. rsc.org

The general reaction is: C₁₀H₁₀O₂ + (COCl)₂ --(DMF catalyst)--> C₁₀H₉ClO + CO₂ + CO + HCl

Table 2: General Reaction Parameters for Oxalyl Chloride-Mediated Synthesis This interactive table outlines the typical conditions for the synthesis of acyl chlorides using oxalyl chloride, a method known for its mildness and selectivity.

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | Carboxylic Acid | chemicalbook.com |

| Reagent | Oxalyl chloride ((COCl)₂) | wikipedia.orgchemicalbook.com |

| Catalyst | N,N-dimethylformamide (DMF) (catalytic amount) | wikipedia.org |

| Solvent | Dichloromethane (B109758) or other inert solvents | rsc.org |

| Temperature | 0 °C to room temperature | rsc.org |

| Reaction Time | Typically a few hours | rsc.org |

| Work-up | Evaporation of solvent and excess reagent | chemicalbook.com |

Optimization of Reaction Conditions and Yields in Acyl Chloride Synthesis

Optimizing the synthesis of this compound is critical to maximizing yield and ensuring the purity of the product by preventing unwanted side reactions.

When using thionyl chloride , temperature control is a key parameter. While heating is necessary to drive the reaction, excessive temperatures can lead to side reactions, such as the chlorination of the methyl group on the aromatic ring or addition reactions at the double bond. youtube.com For the synthesis of cinnamoyl chloride, a staged heating approach (50 °C followed by 80 °C) is employed to control the initial vigorous gas evolution and then ensure the reaction goes to completion. oc-praktikum.de The molar ratio of thionyl chloride to the carboxylic acid is also important; using a slight excess (e.g., 1.2-1.5 equivalents) ensures full conversion of the acid, but a large excess can complicate the purification process due to its similar boiling point to some acyl chloride products. oc-praktikum.deresearchgate.net

For oxalyl chloride -mediated syntheses, optimization focuses on the use of a catalyst and milder conditions. The addition of catalytic DMF significantly accelerates the reaction rate, allowing for high yields at room temperature. wikipedia.org This avoids the need for heating, which is a major advantage for preserving the integrity of thermally sensitive functional groups within the molecule. The use of near-equimolar amounts of oxalyl chloride is often sufficient in the presence of a catalyst, making the process more efficient and cost-effective on smaller scales. chemicalbook.com The choice of a non-polar solvent can also aid in the removal of any potential salt byproducts through filtration if bases are used with acid-sensitive substrates. chemicalbook.com The inherent mildness of the oxalyl chloride/DMF system generally leads to cleaner reactions and higher purity products, often without the need for extensive purification beyond the removal of volatile components. chemicalbook.com

Chemical Reactivity and Transformation Pathways of 2e 3 4 Methylphenyl Acryloyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including (2E)-3-(4-Methylphenyl)acryloyl chloride. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group. This process allows for the formation of a variety of carboxylic acid derivatives.

Amide Formation

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted (2E)-3-(4-methylphenyl)acrylamides. This reaction, often referred to as amidation, is typically fast and exothermic.

The amidation of this compound with an amine proceeds via the nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic. The general reaction is illustrated below:

Reaction Scheme for Amidation:

The reaction is often performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the exothermic nature of the reaction.

The reaction of this compound with a diverse range of primary and secondary amines allows for the synthesis of a wide array of substituted acrylamides. These products are of interest in various fields, including medicinal chemistry and materials science. For instance, the reaction with substituted anilines yields N-aryl acrylamides, while reaction with aliphatic amines produces N-alkyl acrylamides.

A study on the synthesis of N-substituted acrylamides demonstrated the reaction of acryloyl chloride with various substituted aromatic primary amines in the presence of triethylamine to yield the corresponding acrylamide (B121943) derivatives. researchgate.net While this study did not use the exact methyl-substituted compound, the general methodology is directly applicable.

Table 1: Examples of Synthesized N-Substituted (2E)-3-(4-Methylphenyl)acrylamides

| Amine Reactant | Product | Typical Reaction Conditions |

| Aniline | N-phenyl-(2E)-3-(4-methylphenyl)acrylamide | DCM, Triethylamine, 0 °C to rt |

| Benzylamine | N-benzyl-(2E)-3-(4-methylphenyl)acrylamide | THF, Pyridine, 0 °C to rt |

| Morpholine | 1-(Morpholino)-3-(4-methylphenyl)prop-2-en-1-one | Dichloromethane, Triethylamine, 0 °C |

This compound can serve as a precursor in the synthesis of more complex heterocyclic structures. For instance, its reaction with bifunctional nucleophiles, such as amino thiols, can lead to cyclization products. One important class of heterocycles that can be synthesized are thiazolidin-4-ones. While a direct synthesis from this compound and an aminothiol (B82208) is not explicitly detailed in the provided search results, a common synthetic route to thiazolidin-4-ones involves the reaction of an amine, a mercapto-carboxylic acid, and a carbonyl compound. It is conceivable that a derivative of (2E)-3-(4-Methylphenyl)acrylamide could undergo further reactions to form such heterocyclic systems.

For example, a general synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones involves the one-pot condensation of an amine, an aldehyde, and thioglycolic acid. While not a direct reaction of the acyl chloride, this highlights the utility of related structures in forming such heterocycles.

Esterification

Similar to amide formation, this compound readily reacts with alcohols and phenols in a process called esterification to form the corresponding esters. This reaction is also a nucleophilic acyl substitution.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. The choice of solvent often depends on the solubility of the alcohol or phenol, with common choices being dichloromethane, diethyl ether, or tetrahydrofuran.

Reaction Scheme for Esterification:

The reactivity of the alcohol can influence the reaction conditions, with primary alcohols being the most reactive, followed by secondary and tertiary alcohols. Phenols, being less nucleophilic than alcohols, may require slightly more forcing conditions or the use of a stronger base.

Table 2: Examples of Esterification Reactions with this compound

| Alcohol/Phenol Reactant | Product | Typical Reaction Conditions |

| Methanol | Methyl (2E)-3-(4-methylphenyl)acrylate | Dichloromethane, Pyridine, 0 °C to rt |

| Isopropanol | Isopropyl (2E)-3-(4-methylphenyl)acrylate | Diethyl ether, Triethylamine, 0 °C to rt |

| Phenol | Phenyl (2E)-3-(4-methylphenyl)acrylate | THF, Triethylamine, rt to reflux |

Azide (B81097) Formation

(2E)-3-(4-Methylphenyl)acryloyl azide can be synthesized through a nucleophilic substitution reaction where the chloride of the acyl chloride is displaced by an azide ion (N₃⁻). This reaction typically involves treating this compound with an azide salt, most commonly sodium azide (NaN₃). nih.gov The azide ion is a potent nucleophile that readily attacks the carbonyl carbon, leading to the formation of the acyl azide and sodium chloride as a byproduct.

The reaction is generally carried out in an aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can dissolve the azide salt. researchgate.net The resulting (2E)-3-(4-Methylphenyl)acryloyl azide is a versatile intermediate, particularly useful in Curtius rearrangements for the synthesis of amines and isocyanates.

The efficiency of the azide synthesis can be influenced by several reaction parameters, including the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. Optimization studies for similar nucleophilic azide syntheses aim to maximize the yield and purity of the product while minimizing reaction time and side reactions.

Key parameters for optimization include:

Solvent: Aprotic solvents are preferred to avoid reaction with the acyl chloride. DMF is often effective due to its ability to dissolve sodium azide.

Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote the decomposition of the thermally sensitive acyl azide product.

Stoichiometry: A slight excess of the azide salt is sometimes used to ensure complete conversion of the acyl chloride.

Reaction Time: The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) to determine the optimal duration.

Table 3: Hypothetical Parameter Optimization for Azide Synthesis

| Entry | NaN₃ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 1.1 | Acetone | 25 | 4 | 85 |

| 2 | 1.5 | Acetone | 25 | 4 | 95 |

| 3 | 1.5 | DMF | 25 | 2 | >98 |

| 4 | 1.5 | DMF | 50 | 1 | 96 (with some decomposition) |

| 5 | 1.2 | THF | 25 | 6 | 88 |

This table is a representative example based on general principles of optimizing nucleophilic azide synthesis. researchgate.net

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.org In this reaction, this compound can act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by an electron-rich aromatic substrate, such as benzene (B151609) or toluene, leading to the formation of a chalcone (B49325) derivative.

However, the reactivity of α,β-unsaturated acyl chlorides like p-methylcinnamoyl chloride in Friedel-Crafts reactions can be complex. Research on the related cinnamic acid has shown that under strong acid conditions, the reaction pathway can be influenced by the electronic nature of the aromatic ring within the cinnamoyl structure itself. semanticscholar.org If the aromatic ring of the cinnamoyl group is sufficiently electron-rich, an intramolecular cyclization can occur to form an indanone derivative, competing with the desired intermolecular acylation of a separate aromatic substrate. semanticscholar.org This intramolecular reaction proceeds via electrophilic attack of the activated carbonyl group onto the appended aromatic ring.

Table 4: Factors Influencing Friedel-Crafts Acylation with Cinnamic Acid Derivatives

| Substrate Feature | Catalyst | Expected Outcome | Reference |

| Electron-rich aromatic ring on cinnamoyl moiety | Strong Brønsted Acid (e.g., F₃CSO₃H) | Intramolecular cyclization to form indanones | semanticscholar.org |

| Less activated aromatic ring on cinnamoyl moiety | Lewis Acid (e.g., AlCl₃) with an external arene | Intermolecular acylation to form chalcones | organic-chemistry.orgmasterorganicchemistry.com |

Transformations via Isothiocyanate Intermediates

Acyl isothiocyanates are highly reactive and versatile intermediates in organic synthesis, known for their utility in constructing a wide array of heterocyclic compounds. arkat-usa.org They possess multiple electrophilic and nucleophilic centers, enabling them to participate in diverse addition and cyclization reactions. arkat-usa.orgresearchgate.net

The corresponding isothiocyanate of this compound, namely (2E)-3-(4-methylphenyl)acryloyl isothiocyanate, can be readily synthesized. The most common and direct method involves the reaction of the parent acyl chloride with a thiocyanate (B1210189) salt. arkat-usa.org Typically, salts like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) are used in an anhydrous solvent. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, where the thiocyanate ion displaces the chloride, yielding the acyl isothiocyanate intermediate. arkat-usa.org This intermediate is often generated in situ and used immediately in subsequent reactions due to its high reactivity.

Once formed, (2E)-3-(4-methylphenyl)acryloyl isothiocyanate serves as a powerful synthon for building heterocycles. rsc.org The reactivity of the acyl isothiocyanate functionality (-CO-N=C=S) is characterized by two primary electrophilic sites: the carbonyl carbon and the central carbon of the isothiocyanate group. arkat-usa.orgresearchgate.net This allows for reactions with various dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings. rsc.orgresearchgate.net

In addition-cyclization reactions, a nucleophile first adds to the isothiocyanate carbon. The resulting adduct can then undergo an intramolecular cyclization. For example, reaction with compounds containing both an alcohol/thiol and an amine functionality can lead to the formation of heterocycles like oxathiolanes or their nitrogen/sulfur analogues. Similarly, reactions involving selenium-based nucleophiles can be employed to construct selenazine frameworks. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions employed. arkat-usa.orgresearchgate.net

Mechanistic Investigations and Elucidation of Reaction Pathways

Mechanistic Models for Nucleophilic Acyl Substitution (Addition-Elimination)

The most characteristic reaction of acyl chlorides, including (2E)-3-(4-Methylphenyl)acryloyl chloride, is nucleophilic acyl substitution. This transformation does not proceed via a direct, single-step displacement like an SN2 reaction. Instead, it follows a two-step mechanism known as nucleophilic addition-elimination. libretexts.orgopenstax.org The carbonyl carbon is sp² hybridized and planar, which allows the incoming nucleophile to attack from either face. chemguide.co.uk

The general mechanism involves two key stages:

Addition: A nucleophile attacks the electrophilic carbonyl carbon. libretexts.org The carbon atom's positive charge is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.uk This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negatively charged oxygen. libretexts.orglibretexts.org During this stage, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

This mechanism is consistent for various nucleophiles. savemyexams.com When a neutral nucleophile like water, an alcohol, or ammonia (B1221849) is used, an additional proton transfer step occurs after the initial attack to neutralize the resulting positive charge on the nucleophile. chemguide.co.ukyoutube.comchemguide.co.uk

| Nucleophile (Nu-H) | Step 1: Nucleophilic Addition | Step 2: Elimination of Leaving Group (Cl⁻) | Step 3: Deprotonation |

|---|---|---|---|

| Water (H₂O) | Water attacks the carbonyl carbon to form a tetrahedral intermediate. | The C=O double bond reforms, expelling a chloride ion. | A base (e.g., another water molecule or the expelled Cl⁻) removes a proton from the oxonium ion to yield a carboxylic acid. chemguide.co.uk |

| Alcohol (R'OH) | Alcohol attacks the carbonyl carbon to form a tetrahedral intermediate. | The C=O double bond reforms, expelling a chloride ion. | A base removes a proton to yield an ester. savemyexams.com |

| Ammonia (NH₃) | Ammonia attacks the carbonyl carbon to form a tetrahedral intermediate. | The C=O double bond reforms, expelling a chloride ion. | A base (e.g., another ammonia molecule or the expelled Cl⁻) removes a proton to yield a primary amide. chemguide.co.uk |

Stereochemical Course of Reactions (e.g., SN2 Pathway in Azide (B81097) Formation)

The stereochemistry of reactions involving this compound is primarily concerned with the configuration of the carbon-carbon double bond. The reaction to form an acyl azide from an acyl chloride and an azide salt, such as sodium azide, proceeds through the previously described nucleophilic addition-elimination mechanism at the sp²-hybridized carbonyl carbon, not a concerted SN2 pathway. libretexts.orgnih.gov

The SN2 mechanism is characterized by a backside attack of the nucleophile on an sp³-hybridized carbon center, resulting in a predictable inversion of stereochemistry, often called a Walden inversion. pressbooks.pubmasterorganicchemistry.com This is fundamentally different from a reaction at a planar carbonyl center. chemguide.co.uk

In the formation of (2E)-3-(4-Methylphenyl)acryloyl azide, the nucleophilic attack by the azide ion occurs at the carbonyl carbon. Since this reaction center is not a stereocenter and the reaction does not directly involve the double bond, the original (2E) stereochemistry of the starting material is retained in the product under typical reaction conditions. The integrity of the double bond's configuration is maintained throughout the addition-elimination sequence.

Influence of Lewis Acids on Reaction Mechanisms (e.g., Friedel-Crafts Catalysis Reversibility)

Lewis acids play a critical role in electrophilic aromatic substitution reactions involving this compound, most notably in Friedel-Crafts acylation. numberanalytics.com In this reaction, the acyl chloride is used to introduce an acyl group onto an aromatic ring. masterorganicchemistry.com

The mechanism is significantly influenced by the Lewis acid (e.g., aluminum chloride, AlCl₃):

Activation of the Acyl Chloride: The Lewis acid coordinates to the acyl chloride. This coordination makes the carbonyl carbon significantly more electrophilic, facilitating the formation of a highly reactive acylium ion or a strongly polarized acyl chloride-Lewis acid complex. masterorganicchemistry.comwikipedia.org

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion. This step, an electrophilic aromatic substitution, forms a resonance-stabilized carbocation intermediate (an arenium ion). wikipedia.org

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring aromaticity to the ring and yielding the final aryl ketone product. wikipedia.org

A key feature of Friedel-Crafts acylation is the amount of Lewis acid required. Unlike Friedel-Crafts alkylation, which can be catalytic, acylation typically requires a stoichiometric amount or more of the Lewis acid. wikipedia.orgorganic-chemistry.org This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the Lewis acid catalyst. wikipedia.org This complexation deactivates the catalyst, preventing it from participating in further reactions. organic-chemistry.org The reaction is effectively irreversible under these conditions, and the catalyst is only regenerated upon aqueous workup, which breaks down the complex. wikipedia.org This product-catalyst complexation also deactivates the aromatic ring of the product, preventing subsequent acylations. organic-chemistry.org

Research has shown that 2-alkenoyl chlorides can undergo tandem Friedel-Crafts acylation and subsequent alkylation reactions with arenes in the presence of Lewis acids like AlCl₃. researchgate.net

| Catalyst | Strength | Selectivity | Typical Use Cases |

|---|---|---|---|

| AlCl₃ (Aluminum chloride) | Strong | Low | General-purpose acylation, particularly with electron-rich aromatics. numberanalytics.com |

| FeCl₃ (Ferric chloride) | Moderate | Moderate | Used for milder reaction conditions or with less reactive aromatic substrates. numberanalytics.com |

| BF₃ (Boron trifluoride) | Moderate to Weak | High | Useful for reactions involving substrates with sensitive functional groups. numberanalytics.com |

| ZnO (Zinc oxide) | Mild | High | A reusable, eco-friendly catalyst for acylation under solvent-free conditions. researchgate.net |

Radical Processes and Photochemical Reactions Involving this compound Derivatives

Derivatives of this compound, which belong to the broader class of cinnamoyl compounds, are susceptible to photochemical transformations. Upon irradiation with UV light, these compounds can undergo two primary types of reactions:

Photoisomerization: The (2E) or trans configuration of the double bond can isomerize to the (2Z) or cis configuration.

Photodimerization: Two molecules can react to form a cyclobutane (B1203170) ring through a [2+2] cycloaddition reaction of their double bonds.

These photochemical reactions can lead to significant changes in the material properties of polymers containing cinnamoyl moieties, such as alterations in solubility.

While specific radical reactions involving this compound are not extensively detailed, the presence of the acryloyl group suggests a potential for radical-mediated processes. Free radicals are typically generated through thermal or photochemical homolytic cleavage of a weak bond. utexas.edu The α,β-unsaturated system in the molecule could participate in radical addition or polymerization reactions, analogous to other acrylate (B77674) monomers. guidechem.com In such a polymerization, the (2E)-3-(4-Methylphenyl)acryloyl moiety would be incorporated into a polymer backbone, leading to a material with pendant 4-methylphenyl groups.

Synthetic Utility and Applications in Advanced Organic Synthesis and Materials Science

Building Block in Natural Product Total Synthesis

The cinnamoyl moiety is a recurring structural motif in a diverse array of natural products, including flavonoids, alkaloids, and phenylpropanoids. Acyl chlorides like (2E)-3-(4-Methylphenyl)acryloyl chloride are valuable synthons for introducing this framework during complex molecule synthesis. The high reactivity of the acyl chloride allows for efficient ester or amide bond formation with sensitive and sterically hindered alcohols or amines present in advanced intermediates.

While specific examples detailing the use of this compound in the total synthesis of a particular natural product are not prevalent in broadly indexed literature, its potential is significant. It can be employed to construct key substructures, such as the chalcone (B49325) backbone, which is a precursor to the entire flavonoid class of compounds. Its role would be to acylate a suitable aromatic partner in a Friedel-Crafts reaction or to form an ester linkage with a core fragment of the target molecule. The para-methyl group provides a specific substitution pattern that could be crucial for achieving the final natural product structure or for modulating its biological activity.

Precursor for Bioactive Molecule Scaffolds (e.g., Chalcones)

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a critical class of bioactive scaffolds known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is an excellent precursor for synthesizing chalcone derivatives.

The primary method for this transformation is the Friedel-Crafts acylation. In this reaction, the acryloyl chloride reacts with an electron-rich aromatic compound (such as anisole (B1667542) or a substituted benzene (B151609) ring) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction results in the formation of the characteristic α,β-unsaturated ketone structure of the chalcone scaffold. The use of this compound specifically yields chalcones bearing a 4-methylphenyl group on the β-carbon of the enone system.

Table 1: Synthesis of a 4-Methylchalcone Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Anisole | AlCl₃ | (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |

| This compound | Benzene | AlCl₃ | (2E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one |

Reagent in Click Chemistry Methodologies

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. This compound can be readily converted into a reagent suitable for CuAAC, expanding its utility in molecular construction.

The high reactivity of the acyl chloride functional group allows for its straightforward conversion into an acryloyl azide. This is typically achieved through a nucleophilic acyl substitution reaction with an azide salt, such as sodium azide (NaN₃). The resulting (2E)-3-(4-Methylphenyl)acryloyl azide is a key intermediate that can participate in CuAAC reactions.

This azide derivative can be "clicked" onto any molecule containing a terminal alkyne. The reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govorganic-chemistry.orgnih.gov This methodology provides a highly efficient and modular approach for linking the (2E)-3-(4-methylphenyl)acryloyl moiety to other molecules, creating complex structures with a stable, functional triazole linker. nih.gov This is particularly useful in bioconjugation and materials science for tethering molecules to surfaces or other biomolecules. nih.gov

Table 2: Components for a Typical CuAAC Reaction

| Component | Role | Example |

| Azide | 1,3-Dipole Source | (2E)-3-(4-Methylphenyl)acryloyl azide |

| Alkyne | Dipolarophile | Propargyl alcohol |

| Catalyst | Cu(I) Source | Copper(II) sulfate + Sodium ascorbate |

| Solvent | Reaction Medium | Water/t-Butanol mixture |

| Product | Triazole Adduct | 1-((2E)-3-(4-methylphenyl)acryloyl)-4-(hydroxymethyl)-1H-1,2,3-triazole |

Monomer and Cross-linking Agent in Polymer Chemistry

In materials science, this compound serves as a valuable building block for creating new polymers and functionalizing existing ones. Its acryloyl group can be used to generate novel monomers or to attach this specific chemical moiety onto existing polymer backbones.

New functional monomers can be synthesized via the esterification of this compound with various alcohols. The reaction is a nucleophilic acyl substitution where the alcohol displaces the chloride, forming an ester bond. This process allows for the incorporation of the 4-methylphenylacryloyl group into a polymerizable unit. For example, reaction with a hydroxy-functional acrylate (B77674), such as 2-hydroxyethyl methacrylate (B99206) (HEMA), would produce a di-acrylate monomer that can act as a cross-linking agent in free-radical polymerization, enhancing the mechanical and thermal stability of the resulting polymer network.

Table 3: Synthesis of Novel Acrylate Monomers

| Alcohol Reactant | Resulting Monomer | Potential Application |

| Ethanol | Ethyl (2E)-3-(4-methylphenyl)acrylate | Component in copolymer synthesis |

| 2-Hydroxyethyl Methacrylate (HEMA) | 2-(((2E)-3-(4-methylphenyl)acryloyl)oxy)ethyl methacrylate | Cross-linking agent in hydrogels and resins |

| Poly(ethylene glycol) (PEG) monomethyl ether | PEG-yl (2E)-3-(4-methylphenyl)acrylate | Macromonomer for creating amphiphilic block copolymers |

Polymer functionalization, or grafting, is a key technique for modifying the surface properties of materials. This compound can be used in a "grafting to" approach to modify polymers that possess nucleophilic side chains, such as hydroxyl (-OH) or amine (-NH₂) groups. researchgate.netnih.gov

For instance, natural polymers like cellulose (B213188) or chitosan, or synthetic polymers like poly(vinyl alcohol), have abundant hydroxyl groups. These groups can react with this compound, typically in the presence of a base to neutralize the HCl byproduct, to covalently attach the 4-methylphenylacryloyl group onto the polymer backbone. This modification can alter the polymer's properties, such as increasing its hydrophobicity, changing its thermal characteristics, or introducing a UV-active chromophore for applications in photo-responsive materials.

Development of Multifunctional Acrylate Monomers (MFAMs)

Multifunctional acrylate monomers (MFAMs) are key components in the formulation of advanced polymers and materials. These monomers possess multiple polymerizable acrylate or methacrylate groups, which, upon polymerization, lead to the formation of highly crosslinked three-dimensional networks. The properties of the resulting materials, such as thermal stability, mechanical strength, and chemical resistance, are directly influenced by the structure and functionality of the MFAMs used.

While direct research specifically detailing the use of This compound in the synthesis of MFAMs is not extensively documented in publicly available literature, its chemical structure suggests a straightforward pathway for such applications. The acryloyl chloride moiety is highly reactive towards nucleophiles, such as hydroxyl groups. By reacting This compound with polyols—molecules containing multiple hydroxyl groups—it is possible to synthesize novel MFAMs.

The general synthetic approach would involve the esterification of a polyol with This compound . The number of acrylate groups incorporated into the resulting monomer would correspond to the number of hydroxyl groups present in the polyol precursor. For instance, reaction with a diol would yield a difunctional acrylate monomer, while reaction with a triol would produce a trifunctional acrylate monomer.

A hypothetical reaction scheme is presented below:

Reaction Scheme for a Hypothetical Difunctional Acrylate Monomer

| Reactant 1 | Reactant 2 | Product |

|---|

The incorporation of the 4-methylphenyl group from This compound into the monomer structure would be expected to impart specific properties to the final crosslinked polymer, such as increased hydrophobicity and modified thermal and mechanical characteristics, due to the presence of the aromatic ring.

Diversification through Derivatization for Library Synthesis

The synthesis of chemical libraries is a cornerstone of modern drug discovery and materials science. By creating a large and diverse collection of related compounds, researchers can efficiently screen for molecules with desired biological activities or material properties. The reactivity of This compound makes it a suitable building block for the generation of such libraries.

The primary mode of derivatization for This compound involves its reaction with a wide array of nucleophiles to form a diverse set of amides and esters. By employing a combinatorial approach, where the acryloyl chloride is reacted with a library of amines or alcohols, a corresponding library of p-methylcinnamoyl amides or esters can be rapidly synthesized.

This strategy allows for the systematic exploration of the chemical space around the (2E)-3-(4-methylphenyl)acryloyl scaffold. The variations in the R-group of the amine or alcohol can lead to significant differences in the physicochemical properties and biological activities of the resulting derivatives.

Table of Potential Derivatives for Library Synthesis

| Nucleophile (R-NH2 or R-OH) | Derivative Class | Potential Properties |

|---|---|---|

| Alkylamines | Alkyl amides | Varied lipophilicity and basicity |

| Anilines | Aryl amides | Rigid structures, potential for π-stacking interactions |

| Amino acids | Peptidomimetic amides | Introduction of chirality and biological relevance |

| Aliphatic alcohols | Alkyl esters | Modulation of steric bulk and hydrophobicity |

The resulting library of compounds can then be screened for a variety of applications. For example, in drug discovery, these libraries could be tested for activity against various biological targets. In materials science, the derivatives could be evaluated for their properties as liquid crystals, photopolymers, or other functional materials. The (2E)-3-(4-methylphenyl)acryloyl core provides a consistent structural framework, allowing for the systematic investigation of structure-activity or structure-property relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2E)-3-(4-Methylphenyl)acryloyl chloride in laboratory settings?

- Methodology :

- Acid Chloride Formation : React 4-methylcinnamic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Purify via distillation or chromatography to isolate the product .

- Cross-Coupling Reactions : Use this compound as an acylating agent in Negishi cross-coupling with organozinc reagents (e.g., arylzinc iodides). Optimize conditions using palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) .

- Key Considerations :

- Monitor reaction progress via TLC or GC-MS.

- Stabilize the product with inhibitors (e.g., phenothiazine) to prevent polymerization .

Q. How can the structural identity and purity of this compound be confirmed?

- Analytical Techniques :

Q. What safety precautions are critical when handling this compound?

- Handling Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its corrosive nature and pungent vapor .

- Store under inert gas (N₂/Ar) at –20°C to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s reactivity?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311G**) to optimize geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic reactivity .

- Compare computed NMR/IR spectra with experimental data to validate structural assignments .

Q. What strategies optimize reaction conditions for acylative cross-coupling using this reagent?

- Experimental Design :

| Factor | Optimization Approach | Reference |

|---|---|---|

| Catalyst | Screen Pd(0)/Pd(II) complexes (e.g., PdCl₂) | |

| Solvent | Use polar aprotic solvents (e.g., THF, DMF) | |

| Temperature | Maintain 60–80°C to balance rate vs. decomposition |

- Troubleshooting : Address low yields by pre-activating zinc reagents or increasing steric bulk to suppress side reactions .

Q. How can derivatives of this compound be designed for antimicrobial activity studies?

- Synthetic Strategies :

- Replace the 4-methyl group with electron-withdrawing groups (e.g., –Cl, –NO₂) to enhance bioactivity .

- Conjugate with heterocycles (e.g., pyridine, triazole) via amidation or esterification .

- Biological Testing :

- Assess antimicrobial efficacy using MIC assays against Gram-positive/negative bacteria .

- Correlate substituent effects with activity trends using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.